molecular formula C10H10N4O2 B2919659 ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400075-29-8

ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No. B2919659
CAS RN: 400075-29-8
M. Wt: 218.216
InChI Key: ZEQVEQQZDLZCAX-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 218.080383 Da

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl nicotinate with a 1,2,4-triazole derivative. The exact synthetic pathway and conditions may vary based on the specific research study. Spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis are used to confirm the structures of synthesized derivatives .


Molecular Structure Analysis

The molecular structure of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate consists of a nicotinate moiety linked to a 1,2,4-triazole ring. The 1H-1,2,4-triazole group contributes to its pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research has extensively covered the synthesis of related nicotinic acid derivatives and their applications in organic synthesis. For instance, novel ethyl nicotinate derivatives have been synthesized, with detailed investigations into their structural characterization through techniques like XRD, GC–MS analysis, NMR spectroscopy, and reaction mechanisms proposed based on these findings (Zhou et al., 2008). Such research underlines the compound's role in the development of new chemical entities and elucidates its chemical behavior under various conditions.

Material Science and Coordination Chemistry

Ethyl nicotinate and its derivatives have been involved in the development of coordination polymers and materials science. Investigations into nicotinic acid crown ethers have explored their complexation and reduction capabilities, leading to insights into their potential as NADH mimics and their applications in enzyme model reactions (Marston, 1985). Such studies are crucial for understanding the structural and functional versatility of nicotinic acid derivatives in material science.

Pharmaceutical Applications

In the realm of pharmaceuticals, derivatives of ethyl nicotinate have been examined for their bioactivity, including as antagonists of specific receptors. Research into 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids, for instance, has identified these compounds as potent antagonists of the P2Y12 receptor, an important target in antiplatelet therapies (Bach et al., 2013). Such findings demonstrate the pharmaceutical relevance of ethyl nicotinate derivatives in designing new therapeutic agents.

Mechanism of Action

Target of Action

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in the regulation of gene expression during cellular stress responses and inflammatory processes, respectively .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins . The NF-kB pathway is involved in the regulation of immune and inflammatory responses . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neuronal cells .

Pharmacokinetics

The compound’s predicted density is 132±01 g/cm3, and its predicted boiling point is 3918±520 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions involving neuroinflammation .

properties

IUPAC Name

ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVEQQZDLZCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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